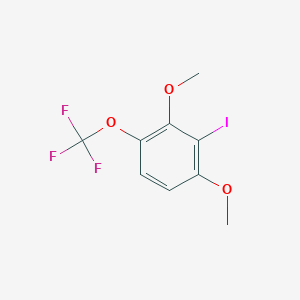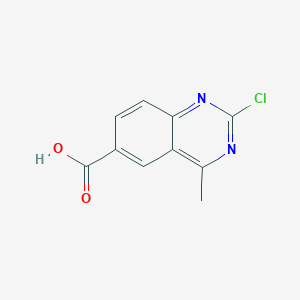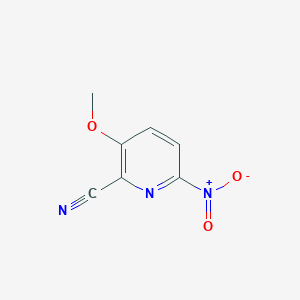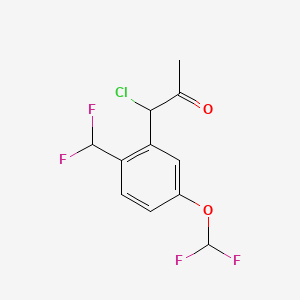
Cy5.5 acid(mono so3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5.5 acid(mono so3) is a cyanine dye that emits in the near-infrared spectrum. It is widely used in biomedical research due to its excellent luminescence properties and minimal background fluorescence. This compound is particularly valuable for in vivo imaging, allowing researchers to visualize and track biological molecules in complex environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 acid(mono so3) typically involves the condensation of a cyanine dye precursor with a sulfonic acid group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the quality of the final compound.
Industrial Production Methods
In industrial settings, the production of Cy5.5 acid(mono so3) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality dye suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Cy5.5 acid(mono so3) undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its luminescence properties.
Reduction: Reduction reactions can also alter the dye’s properties, making it useful for various analytical applications.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the modification of the dye’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of different fluorescent species, while substitution reactions can yield modified dyes with altered properties.
Aplicaciones Científicas De Investigación
Cy5.5 acid(mono so3) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and assays.
Biology: Employed in fluorescence microscopy and flow cytometry to study cellular processes and interactions.
Medicine: Utilized in diagnostic imaging and targeted drug delivery to visualize and track therapeutic agents.
Industry: Applied in the development of advanced imaging technologies and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Cy5.5 acid(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for the efficient transfer of energy. The dye’s molecular targets include various biological molecules, and its pathways involve interactions with cellular components to produce luminescent signals.
Comparación Con Compuestos Similares
Similar Compounds
Cy3.5: Another cyanine dye with similar properties but emits at a different wavelength.
Cy7.5: A cyanine dye with a longer emission wavelength, used for deeper tissue imaging.
Uniqueness
Cy5.5 acid(mono so3) is unique due to its optimal balance of sensitivity and specificity for in vivo imaging. Its near-infrared emission allows for deep tissue penetration and minimal background interference, making it ideal for various biomedical applications.
Propiedades
Fórmula molecular |
C43H48N2O5S |
|---|---|
Peso molecular |
704.9 g/mol |
Nombre IUPAC |
4-[2-[5-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O5S/c1-42(2)37(44(28-14-6-9-23-39(46)47)35-26-24-31-17-10-12-19-33(31)40(35)42)21-7-5-8-22-38-43(3,4)41-34-20-13-11-18-32(34)25-27-36(41)45(38)29-15-16-30-51(48,49)50/h5,7-8,10-13,17-22,24-27H,6,9,14-16,23,28-30H2,1-4H3,(H-,46,47,48,49,50) |
Clave InChI |
OHNKERIUPMLSIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)



![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

